molecular formula C9H16O3 B116040 (2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde CAS No. 152322-55-9

(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde

Cat. No. B116040
M. Wt: 172.22 g/mol
InChI Key: RWEZZEBPLLEJBN-HLTSFMKQSA-N
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Description

(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, commonly known as HHE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and physiology. HHE is a chiral molecule with a unique structure that makes it an attractive candidate for various studies.

Mechanism Of Action

The mechanism of action of HHE involves its ability to scavenge free radicals and inhibit lipid peroxidation. HHE reacts with free radicals, such as hydroxyl radicals and superoxide anions, to form stable products that do not cause cell damage. Additionally, HHE can prevent the formation of toxic products by reacting with lipid peroxides and preventing their propagation.

Biochemical And Physiological Effects

HHE has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that HHE can protect cells from oxidative stress and reduce inflammation. Additionally, HHE has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.

Advantages And Limitations For Lab Experiments

HHE has several advantages for lab experiments, including its high purity and stability. Additionally, HHE is easy to synthesize and can be obtained in large quantities. However, HHE has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of HHE. One potential direction is the development of new synthetic methods for HHE that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of HHE and its potential applications in various scientific fields. Finally, the development of new HHE derivatives with improved properties and efficacy is another promising direction for future research.
Conclusion:
In conclusion, HHE is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HHE has been shown to have several biochemical and physiological effects, including its ability to inhibit lipid peroxidation and protect cells from oxidative stress. While HHE has some limitations, its advantages make it an attractive candidate for further research. Future studies are needed to fully understand the mechanism of action of HHE and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of HHE involves the reaction between (S)-4-bromo-3-hexene-2-one and (R)-glycidol. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran. The product of this reaction is HHE, which can be purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

HHE has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of HHE is in the study of lipid peroxidation, which is a process that occurs in the cell membranes and can lead to cell damage and death. HHE has been shown to inhibit lipid peroxidation by scavenging free radicals and preventing the formation of toxic products.

properties

CAS RN

152322-55-9

Product Name

(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8-,9+/m1/s1

InChI Key

RWEZZEBPLLEJBN-HLTSFMKQSA-N

Isomeric SMILES

CCCCC[C@H]([C@H]1[C@H](O1)C=O)O

SMILES

CCCCCC(C1C(O1)C=O)O

Canonical SMILES

CCCCCC(C1C(O1)C=O)O

synonyms

(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde

Origin of Product

United States

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